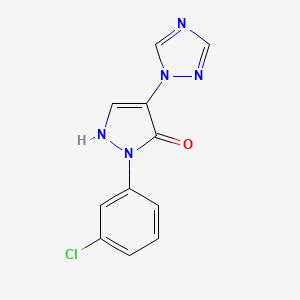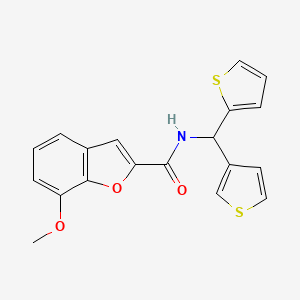
1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of certain parasitic plants .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized using various strategies. For instance, they can be designed as biosynthesis inhibitors based on the backbone modification strategy . A series of 1,2,4-triazole derivatives can be synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole derivatives often involves multistep synthetic routes . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Applications De Recherche Scientifique
Synthesis and Structural Characterization
1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol and related compounds have been synthesized and characterized, providing insights into their molecular structures. Structural characterization using single crystal diffraction reveals the planarity of the molecule and the orientation of its groups, contributing to our understanding of its physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential in Anticancer and Antimicrobial Applications
Research indicates that derivatives of 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol possess significant anticancer and antimicrobial properties. Studies have shown that some compounds exhibit higher potency in anticancer activity, as well as effective antibacterial and antifungal activities. This suggests potential applications in developing new pharmaceutical drugs for treating various diseases (Katariya, Vennapu, & Shah, 2021).
Photochemical Properties
Compounds containing 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol have been studied for their photochemical properties. They exhibit enhanced fluorescence and stability to light, suggesting their utility in applications requiring photostability and fluorescence, such as in materials science and photodynamic therapy (Lin, Rivett, & Wilshire, 1977).
Application in Ligand Synthesis
The 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol group has been utilized as a building block in the synthesis of mono- and polymetallic derivatives, demonstrating its usefulness in the creation of complex ligand structures for metal complexes. This is significant for the development of new materials and catalysts in chemistry (Claramunt et al., 2003).
Antimicrobial and Anticancer Properties
Further studies confirm the antimicrobial and anticancer potential of derivatives of 1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol. This includes the evaluation of these compounds against a variety of bacterial strains and cancer cell lines, highlighting their broad-spectrum potential in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives can also vary widely depending on the specific compound. Some derivatives have shown promising cytotoxic activity against certain cancer cell lines, while also demonstrating selectivity against normal and cytotoxic cancerous cell lines .
Orientations Futures
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-2-1-3-9(4-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRJTDNWBTHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)


![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)
![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)
![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)

![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2679197.png)
